3-(2-Fluorophenyl)-5-(4-thiomorpholinopyrimidin-5-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-(4-thiomorpholin-4-ylpyrimidin-5-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5OS/c17-13-4-2-1-3-11(13)14-20-16(23-21-14)12-9-18-10-19-15(12)22-5-7-24-8-6-22/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBJDJDWXHUEMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-5-(4-thiomorpholinopyrimidin-5-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated aromatic compounds in a substitution reaction.
Attachment of the Thiomorpholinopyrimidinyl Group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions may target the oxadiazole ring or other functional groups.
Substitution: Various substitution reactions can occur, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenated compounds or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Antitumor Activity
Recent studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant antitumor properties. The incorporation of the thiomorpholine and fluorophenyl groups into the oxadiazole framework enhances its biological activity:
- A study evaluated various oxadiazole derivatives against several cancer cell lines, revealing that compounds with electron-withdrawing groups at the para position of aromatic rings exhibited higher antiproliferative activity. For instance, certain derivatives showed IC₅₀ values in the low micromolar range against human lung and colon cancer cell lines .
Antimicrobial Properties
Research has indicated that oxadiazole derivatives can possess antimicrobial properties. The presence of specific substituents on the oxadiazole ring can enhance its efficacy against bacterial strains. For example:
- Compounds with thiomorpholine substitutions demonstrated improved activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of 1,2,4-oxadiazoles has also been investigated. Studies show that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation:
- A novel series of oxadiazole derivatives was synthesized and tested for COX inhibition. Results indicated promising anti-inflammatory activity comparable to standard drugs like indomethacin .
Case Study 1: Anticancer Activity Evaluation
In a notable study published in PMC, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activities against various cell lines. The compound demonstrated significant cytotoxic effects with an IC₅₀ value lower than many existing chemotherapeutic agents . This suggests that further development could lead to effective new cancer therapies.
Case Study 2: Antimicrobial Testing
A research group focused on the antimicrobial properties of thiomorpholine-substituted oxadiazoles. They tested these compounds against multiple bacterial strains and found that certain derivatives exhibited potent activity, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-5-(4-thiomorpholinopyrimidin-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Estimated based on analogous structures.
Physicochemical Properties
- Lipophilicity : The target compound’s estimated LogP (~3.2) is intermediate between the polar 2-chloropyridinyl derivative (LogP ~2.8, ) and the highly lipophilic trifluoromethyl-thienyl analogue (LogP ~4.1, ).
- Molecular Weight : At ~380 g/mol, the target compound approaches the upper limit of Lipinski’s rule of five, whereas smaller analogues (e.g., ’s 309 g/mol) may exhibit better bioavailability.
Biological Activity
3-(2-Fluorophenyl)-5-(4-thiomorpholinopyrimidin-5-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential pharmacological activities. This article explores its biological activity, including synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a unique oxadiazole ring, which is known for its diverse biological activities. The presence of the thiomorpholine and fluorophenyl groups enhances its pharmacological profile.
Molecular Formula: CHFNOS
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Oxadiazole Ring: This can be achieved through the reaction of hydrazides with carboxylic acids.
- Introduction of the Thiomorpholine Moiety: This is generally accomplished via nucleophilic substitution reactions involving thiomorpholine derivatives.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Studies have shown that compounds containing the oxadiazole moiety exhibit significant antibacterial and antifungal properties. For instance:
- Antibacterial Studies: Compounds similar to this compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus .
- Antifungal Activity: The compound has also shown promising results against fungi like Candida albicans, indicating its potential as an antifungal agent .
Anticancer Activity
Recent research indicates that oxadiazole derivatives possess anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example:
- Inhibition of Tumor Growth: Compounds with similar structures have been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Case Studies
Several case studies have documented the biological activity of oxadiazole derivatives:
- Study on Antimicrobial Properties:
- Anticancer Evaluation:
Data Summary
The following table summarizes key biological activities associated with similar oxadiazole compounds:
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 16 µg/mL |
| Compound B | Antifungal | C. albicans | 32 µg/mL |
| Compound C | Anticancer | MCF-7 (breast cancer) | IC50 = 10 µM |
Q & A
Q. What synthetic methodologies are applicable for constructing the 1,2,4-oxadiazole core in this compound?
Q. How can structural characterization be performed to confirm the compound’s regiochemistry?
Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is critical for confirming substituent positions. For example, ¹⁹F NMR can distinguish fluorine substitution patterns on the phenyl ring. X-ray crystallography (e.g., single-crystal analysis with R factor <0.05) provides unambiguous confirmation of regiochemistry and stereochemistry, as shown in studies of fluorophenyl-oxadiazole derivatives .
Q. What preliminary biological screening assays are relevant for this compound?
Given the bioactivity of 1,2,4-oxadiazoles, prioritize assays for antiviral, anti-inflammatory, or kinase-modulating effects. For instance, WIN 63843 (a structurally similar oxadiazole) was tested against Coxsackievirus B3 using plaque reduction assays, demonstrating IC₅₀ values <1 μM . Standard cytotoxicity assays (e.g., MTT on HEK-293 cells) should precede mechanistic studies.
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for chiral analogs of this compound?
Iridium-catalyzed asymmetric amination (e.g., using chiral ligands like (R)-SEGPHOS) achieves >97% enantiomeric excess (ee) in related oxadiazoles. Reaction parameters such as temperature (40–60°C), solvent polarity (DME vs. THF), and base (NaH vs. Cs2CO3) significantly impact ee and yield. SFC (Supercritical Fluid Chromatography) is recommended for ee validation .
Q. What strategies resolve contradictions in SAR studies for fluorophenyl-oxadiazoles?
Q. What analytical challenges arise in detecting metabolites of this compound?
Metabolites with exact mass 227.9527–301.0636 (e.g., chlorinated or hydroxylated derivatives) require high-resolution LC-MS/MS for identification. Fragmentation patterns (e.g., loss of thiomorpholine or fluorophenyl groups) should be compared to synthetic standards. Oxidative metabolites may form sulfoxides, detectable via shifts in ¹H NMR (δ 3.5–4.0 ppm) .
Methodological Considerations
Q. How to design crystallization trials for X-ray analysis of this compound?
Use slow vapor diffusion with solvents like dichloromethane/hexane (1:3). Fluorophenyl-oxadiazoles often crystallize in monoclinic systems (space group P2₁/c), with unit cell parameters a = 10–12 Å, b = 7–9 Å. Ensure crystals are mounted at 293 K to minimize thermal motion artifacts .
Q. What computational tools predict the compound’s pharmacokinetic properties?
SwissADME or ADMETLab 2.0 can estimate parameters like bioavailability (F = 65–80%) and plasma protein binding (>90%). Molecular docking (AutoDock Vina) against targets like GSK-3β (PDB: 1Q3D) may guide lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
